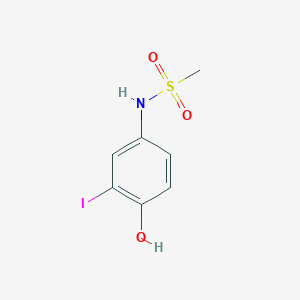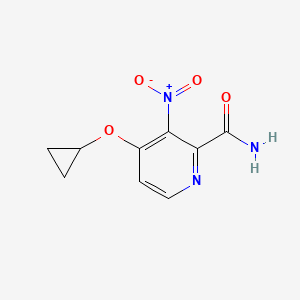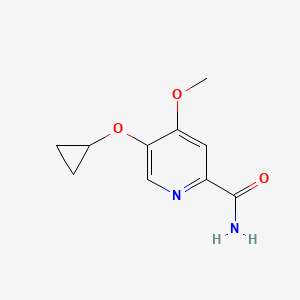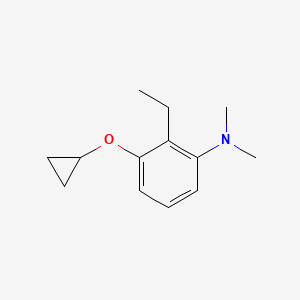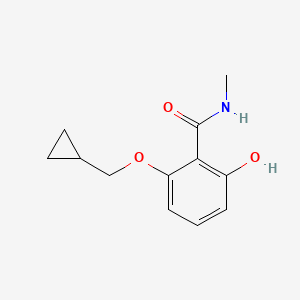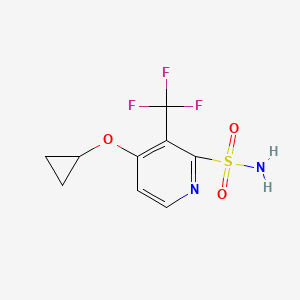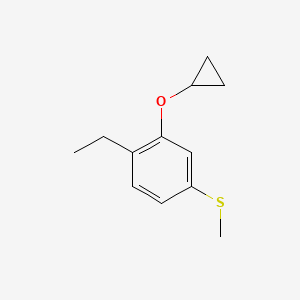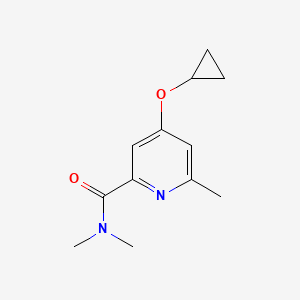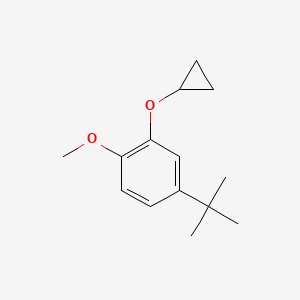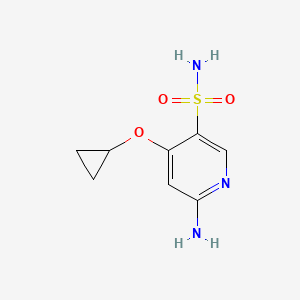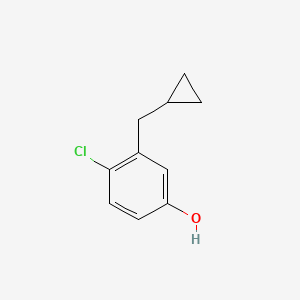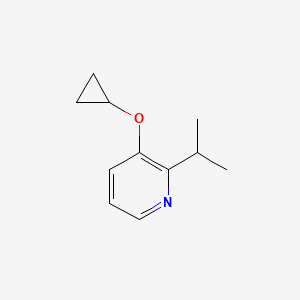
3-Cyclopropoxy-2-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-CYCLOPROPOXY-2-(PROPAN-2-YL)PYRIDINE is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is a pyridine derivative, which means it contains a pyridine ring—a six-membered ring with one nitrogen atom and five carbon atoms. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 3-CYCLOPROPOXY-2-(PROPAN-2-YL)PYRIDINE typically involves the reaction of cyclopropyl alcohol with 2-bromo-3-(propan-2-yl)pyridine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Analyse Chemischer Reaktionen
3-CYCLOPROPOXY-2-(PROPAN-2-YL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
3-CYCLOPROPOXY-2-(PROPAN-2-YL)PYRIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: Pyridine derivatives, including this compound, are studied for their potential biological activities. They may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of pyridine derivatives. They may serve as lead compounds for the development of new drugs targeting various diseases.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-CYCLOPROPOXY-2-(PROPAN-2-YL)PYRIDINE is not fully understood, but it is believed to interact with specific molecular targets and pathways. Pyridine derivatives often act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-CYCLOPROPOXY-2-(PROPAN-2-YL)PYRIDINE can be compared with other pyridine derivatives, such as:
3-Cyclopropoxy-4-fluoro-5-(propan-2-yl)pyridine: This compound has a similar structure but includes a fluorine atom, which can significantly alter its chemical and biological properties.
3-Cyclopropoxy-2-(propan-2-yloxy)pyridine:
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H15NO/c1-8(2)11-10(4-3-7-12-11)13-9-5-6-9/h3-4,7-9H,5-6H2,1-2H3 |
InChI-Schlüssel |
FOLYZRCTERYJFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC=N1)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


